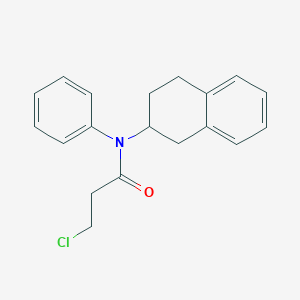
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a phenyl group, and a tetrahydronaphthalenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 1,2,3,4-tetrahydronaphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amidation: The resulting acylated product is then reacted with aniline (phenylamine) to form the corresponding amide.
Chlorination: The final step involves the chlorination of the amide using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of phenolic compounds.
Aplicaciones Científicas De Investigación
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The phenyl and tetrahydronaphthalenyl groups contribute to the overall hydrophobic interactions and stability of the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 1-Chloro-3-phenylpropane
- 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]
Uniqueness
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
52802-42-3 |
|---|---|
Fórmula molecular |
C19H20ClNO |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
3-chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C19H20ClNO/c20-13-12-19(22)21(17-8-2-1-3-9-17)18-11-10-15-6-4-5-7-16(15)14-18/h1-9,18H,10-14H2 |
Clave InChI |
DXBBFJPXDNYADD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2CC1N(C3=CC=CC=C3)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
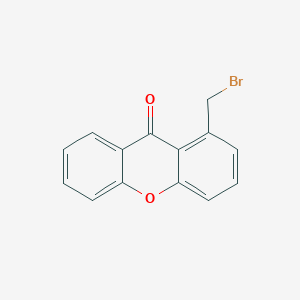
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

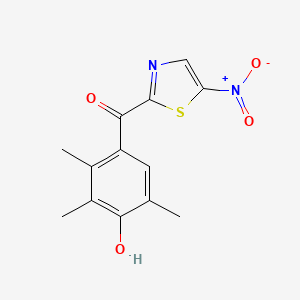

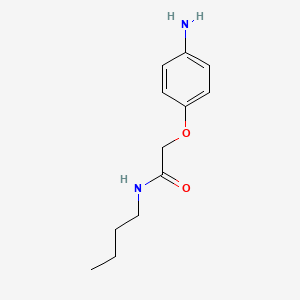
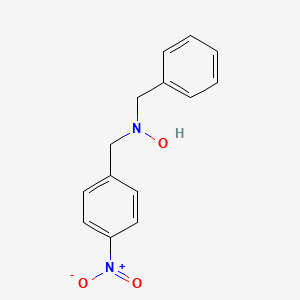
-lambda~5~-phosphane](/img/structure/B14647497.png)
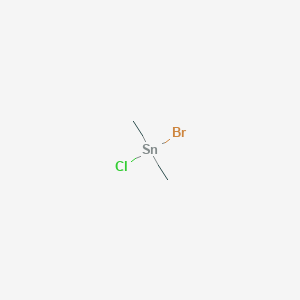
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
